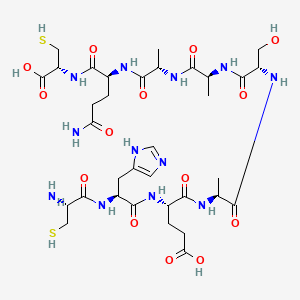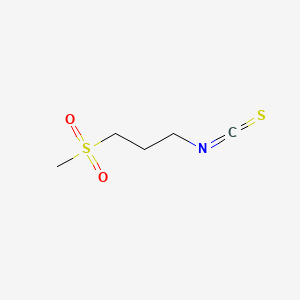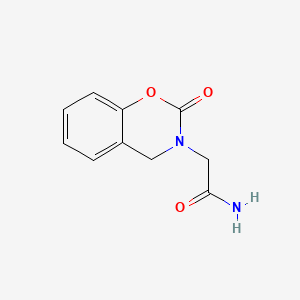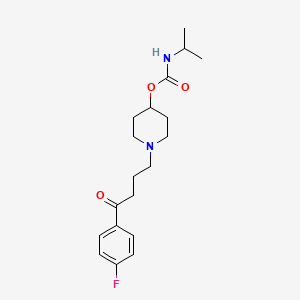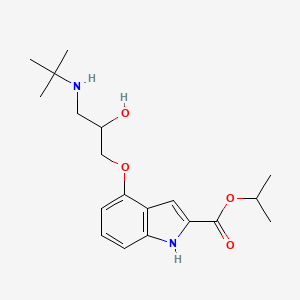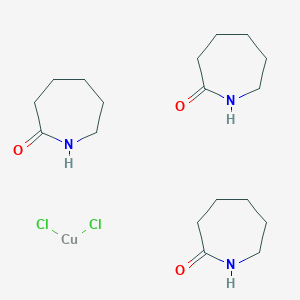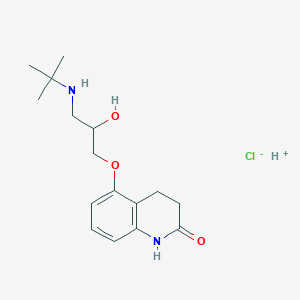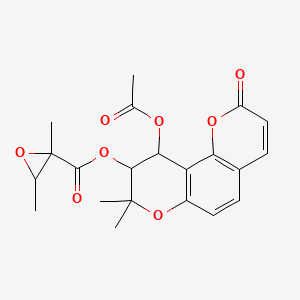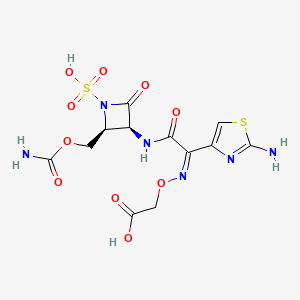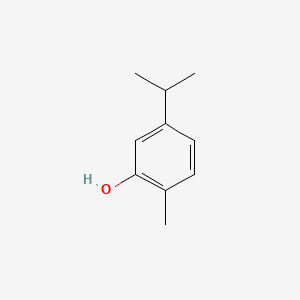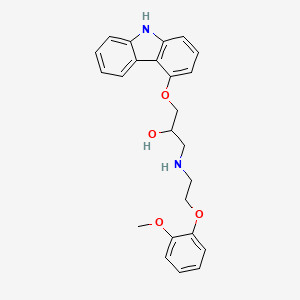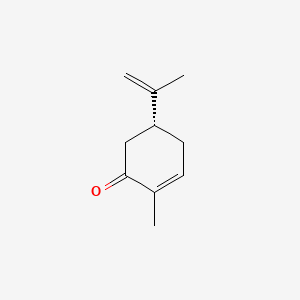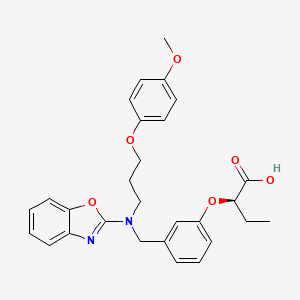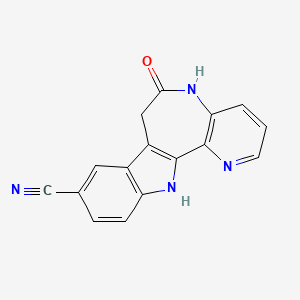
Cazpaullone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cazpaullone is a glycogen synthase kinase-3 (GSK-3) inhibitor. Cazpaullone shows transient stimulation of the mRNA expression of the beta cell transcription factor Pax4, an important regulator of beta cell development and growth. Cazpaullone has potential as a starting point for developing agents for the treatment of diabetes.
Aplicaciones Científicas De Investigación
Pancreatic Beta Cell Protection and Replication
Cazpaullone, known as 9-cyano-1-azapaullone, has been identified as a significant inhibitor of glycogen synthase kinase-3 (GSK-3), contributing to pancreatic beta cell protection and replication. This compound has shown promising results in stimulating the replication of primary beta cells in isolated rat islets and protecting against glucolipotoxicity-induced cell death. Cazpaullone also transiently stimulated the mRNA expression of the beta cell transcription factor Pax4, which is crucial for beta cell development and growth. This makes cazpaullone a potential candidate for developing beta cell regenerative agents useful in treating diabetes (Stukenbrock et al., 2008).
Glioblastoma Treatment
In the context of glioblastoma, a type of brain tumor, cazpaullone has been identified as an enhancer for the drug temozolomide (TMZ), especially in overcoming chemoresistance. Cazpaullone's ability to inhibit glycogen synthase kinase (GSK) 3β has been instrumental in suppressing stem cell phenotype and viability in both glioma cell lines and glioma stem cells. This combination therapy with cazpaullone and TMZ has shown potential in extending survival time in mouse models, indicating cazpaullone's promise as a treatment for glioblastoma (Kitabayashi et al., 2019).
Amyotrophic Lateral Sclerosis (ALS) Treatment
Cazpaullone has also been identified as a potential therapeutic for Amyotrophic Lateral Sclerosis (ALS). In a study, it was found to be effective in prolonging the survival of motor neurons derived from both wild-type and mutant SOD1 mouse embryonic stem cells. Its efficacy was attributed to the dual inhibition of GSK-3 and HGK kinases. Furthermore, it showed improved survival of human motor neurons derived from ALS-patient-induced pluripotent stem cells. This positions cazpaullone as a promising candidate for ALS treatment (Yang et al., 2013).
Propiedades
Número CAS |
914088-64-5 |
|---|---|
Nombre del producto |
Cazpaullone |
Fórmula molecular |
C16H10N4O |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
9-oxo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaene-14-carbonitrile |
InChI |
InChI=1S/C16H10N4O/c17-8-9-3-4-12-10(6-9)11-7-14(21)19-13-2-1-5-18-16(13)15(11)20-12/h1-6,20H,7H2,(H,19,21) |
Clave InChI |
MGQSIUXWCFOENX-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N |
SMILES canónico |
C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6-oxo-5,6,7,12-tetrahydropyrido(3',2'-2,3)azepino(4,5-b)indole-9-carbonitrile 9-cyano-1-azapaullone cazpaullone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



